molecular formula C6H4Br2F3NO B8144289 4-Bromo-3-(trifluoromethoxy)pyridine hydrobromide

4-Bromo-3-(trifluoromethoxy)pyridine hydrobromide

Cat. No.: B8144289
M. Wt: 322.90 g/mol
InChI Key: SXWKKAITIDDEHT-UHFFFAOYSA-N
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Description

4-Bromo-3-(trifluoromethoxy)pyridine hydrobromide is a chemical compound with the molecular formula C6H4Br2F3NO. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is known for its unique chemical properties, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-3-(trifluoromethoxy)pyridine hydrobromide typically involves the bromination of 3-(trifluoromethoxy)pyridine. The reaction is carried out under controlled conditions using bromine or a brominating agent. The process may involve the use of solvents such as acetic acid or dichloromethane to facilitate the reaction. The resulting product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination reactions. The process is optimized for efficiency and yield, often utilizing continuous flow reactors and automated systems to ensure consistent quality and high throughput. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the final product meets stringent quality standards .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3-(trifluoromethoxy)pyridine hydrobromide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 4-Bromo-3-(trifluoromethoxy)pyridine hydrobromide involves its interaction with specific molecular targets. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity to target proteins or enzymes. These interactions can modulate the activity of the target, leading to the desired biological or chemical effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-3-(trifluoromethoxy)pyridine hydrobromide is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring high lipophilicity and specific reactivity patterns. Compared to its analogs, the trifluoromethoxy group provides enhanced stability and reactivity, making it a valuable compound in various fields of research and industry .

Properties

IUPAC Name

4-bromo-3-(trifluoromethoxy)pyridine;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrF3NO.BrH/c7-4-1-2-11-3-5(4)12-6(8,9)10;/h1-3H;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXWKKAITIDDEHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC(=C1Br)OC(F)(F)F.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Br2F3NO
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.90 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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